Beta amino acids and derivatives

Beta Amino Acids and Derivatives are a class of organic compounds that contain an amino group attached to a carbon atom adjacent to the carboxyl group. Unlike their alpha counterparts, beta amino acids exhibit unique structural and functional properties due to their asymmetrical nature. These compounds play significant roles in various biological processes and have wide-ranging applications.

Structurally, beta amino acids can exist as racemic mixtures or be optically active. They are of interest in pharmaceuticals for their potential therapeutic benefits, such as modulating protein function and improving drug solubility. Additionally, derivatives of these amino acids, including esters, amides, and ethers, enhance their stability and expand their utility.

In the research field, beta amino acids and their derivatives serve as valuable tools in synthetic chemistry, biochemistry, and materials science. Their ability to form unique secondary structures and bind specifically with biomolecules makes them particularly appealing for developing novel drugs and biosensors.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

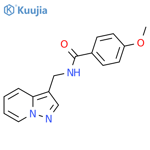

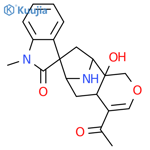

4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) | 78654-44-1 | C20H29N3O7 |

|

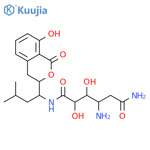

(1RS,2SR)-2-Aminocyclopentanecarboxylic acid | 57043-00-2 | C6H11NO2 |

|

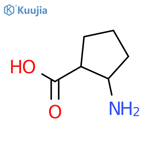

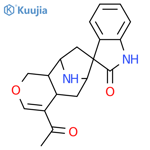

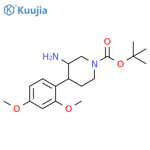

(S)-1-(4-benzoylaminobutyl)hexahydro-4-phenyl-1,5-diazocin-2(1H)-one | 911697-89-7 | C23H29N3O2 |

|

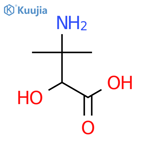

Butanoic acid, 3-amino-2-hydroxy-3-methyl-, (±)- | 114043-75-3 | C5H11NO3 |

|

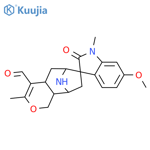

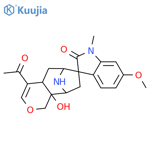

Alstonal; 11-Methoxy | 172927-64-9 | C21H24N2O4 |

|

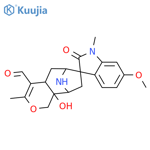

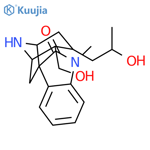

Alstonal; 11-Methoxy, 16-hydroxy | 683240-00-8 | C21H24N2O5 |

|

Alstonisine; N-De-Me | 301323-28-4 | C19H20N2O3 |

|

Alstonisine; 7-Epimer, 16-hydroxy | 2230916-93-3 | C20H22N2O4 |

|

Alstonisine; 11-Methoxy, 16-hydroxy | 114466-39-6 | C21H24N2O5 |

|

Alstonoxine B; 7-Epimer | 1625696-83-4 | C19H26N2O3 |

Verwandte Literatur

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

Empfohlene Lieferanten

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

Levonorgestrel Cas No: 797-63-7

Levonorgestrel Cas No: 797-63-7 -